N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Catalog No.
S691144
CAS No.
923156-09-6
M.F
C11H23N3O2S
M. Wt
261.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-N-methylpiperazine-1-sulfonamide

CAS Number

923156-09-6

Product Name

N-cyclohexyl-N-methylpiperazine-1-sulfonamide

IUPAC Name

N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Molecular Formula

C11H23N3O2S

Molecular Weight

261.39 g/mol

InChI

InChI=1S/C11H23N3O2S/c1-13(11-5-3-2-4-6-11)17(15,16)14-9-7-12-8-10-14/h11-12H,2-10H2,1H3

InChI Key

YFYZPRKKMXYLHL-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)S(=O)(=O)N2CCNCC2

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N2CCNCC2

Synthesis of Piperazine Derivatives

Scientific Field: Organic Chemistry

Summary of Application: Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives has been a focus of recent research .

Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results or Outcomes: The synthesis of piperazine derivatives has led to the development of drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Use of N-cyclohexyl Methylone as a Novel Stimulant

Scientific Field: Pharmacology

Summary of Application: N-Cyclohexyl methylone is classified as a novel stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant .

Results or Outcomes: Novel stimulants have been reported to cause psychoactive effects similar to amphetamines .

Use of N-Methylpiperazine in Pharmaceutical Drugs

Scientific Field: Pharmaceutical Chemistry

Summary of Application: N-Methylpiperazine is a common building block used in organic synthesis . It is used in the manufacture of various pharmaceutical drugs .

Results or Outcomes: N-Methylpiperazine is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil .

N-cyclohexyl-N-methylpiperazine-1-sulfonamide is an organic compound characterized by its sulfonamide functional group, which is integral to its chemical structure. The molecular formula for this compound is C₁₁H₂₃N₃O₂S, with a molecular weight of 261.38 g/mol. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with cyclohexyl and methyl groups. The presence of the sulfonamide group contributes to its biological activity and makes it relevant in various research fields, particularly in medicinal chemistry and biochemistry .

Typical of sulfonamides, including:

  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, donating a proton under basic conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.

These reactions are significant for modifying the compound to enhance its biological properties or tailor it for specific applications .

N-cyclohexyl-N-methylpiperazine-1-sulfonamide exhibits notable biological activities, primarily due to the sulfonamide moiety. Sulfonamides are known for their antibacterial properties, as they inhibit bacterial growth by interfering with folic acid synthesis. Additionally, this compound has shown potential in:

    The biological activity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide makes it a candidate for further pharmacological exploration .

    The synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide typically involves the following steps:

    • Formation of the Piperazine Ring: Starting materials such as 1,4-dichlorobutane can be reacted with ammonia or amines to form piperazine.
    • Sulfonation: The piperazine derivative can then be treated with a sulfonyl chloride (e.g., chlorosulfonic acid) to introduce the sulfonamide group.
    • Cyclohexyl and Methyl Substitution: Finally, cyclohexyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    These methods allow for the efficient synthesis of this compound while providing opportunities for structural modifications .

    N-cyclohexyl-N-methylpiperazine-1-sulfonamide has several applications in scientific research and industry:

    • Biochemical Research: It serves as a biochemical reagent in proteomics and drug discovery.
    • Pharmaceutical Development: Its potential antibacterial and anticancer properties make it a candidate for developing new therapeutic agents.
    • Chemical Probes: This compound can be used as a chemical probe in studies investigating enzyme activity or receptor interactions.

    The versatility of N-cyclohexyl-N-methylpiperazine-1-sulfonamide highlights its importance in both academic and industrial settings .

    Interaction studies involving N-cyclohexyl-N-methylpiperazine-1-sulfonamide focus on its binding affinity and mechanism of action with various biological targets. Initial studies suggest that it may interact with:

    • Enzymes Involved in Folic Acid Synthesis: Similar to other sulfonamides, it may inhibit dihydropteroate synthase.
    • Receptors in the Central Nervous System: Potential interactions with serotonin or dopamine receptors could elucidate its neuropharmacological effects.

    Further research is needed to fully characterize these interactions and their implications for therapeutic use .

    Several compounds share structural similarities with N-cyclohexyl-N-methylpiperazine-1-sulfonamide. Here are a few notable examples:

    Compound NameStructureUnique Features
    N-cyclohexyl-p-toluenesulfonamideContains a p-toluenesulfonamide moietyExhibits enhanced lipophilicity
    N-(4-hydroxyphenyl)-N-methylpiperazine-1-sulfonamideSubstituted with a hydroxyphenyl groupPotentially increased bioactivity due to hydroxyl group
    N-(4-fluorophenyl)-N-methylpiperazine-1-sulfonamideFluorinated phenyl groupEnhanced metabolic stability

    The uniqueness of N-cyclohexyl-N-methylpiperazine-1-sulfonamide lies in its specific combination of cyclohexyl and methyl groups on the piperazine ring, which may influence its solubility and biological activity compared to these similar compounds .

    XLogP3

    0.6

    Dates

    Last modified: 08-15-2023

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